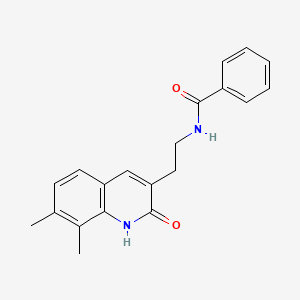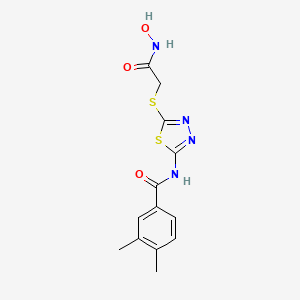![molecular formula C17H14FN3O4 B2555532 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide CAS No. 872868-42-3](/img/structure/B2555532.png)
2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains an oxadiazole ring, which is a five-membered ring containing two oxygen atoms, two nitrogen atoms, and one carbon atom. It also has fluorophenoxy and methoxyphenyl groups attached to it .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its molecular structure. The presence of the oxadiazole ring, fluorophenoxy group, and methoxyphenyl group could make it reactive under certain conditions .科学的研究の応用
Advanced Oxidation Processes (AOPs) for Environmental Remediation
Research on advanced oxidation processes (AOPs) has demonstrated their effectiveness in degrading recalcitrant compounds in aqueous environments, potentially including complex organic molecules similar to 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide. AOPs lead to the generation of various by-products and involve mechanisms that could be relevant for the degradation of such compounds. The study emphasizes the importance of understanding the kinetics, mechanisms, and biotoxicity of by-products formed during the AOPs to enhance the degradation efficiency and environmental safety (Qutob et al., 2022).
Role in Analgesic Mechanisms
Although primarily focused on acetaminophen, research into its analgesic effects and mechanisms provides a framework for understanding how structurally related compounds might interact with biological systems. Analgesic mechanisms, including the inhibition of cyclooxygenase enzymes and the activation of cannabinoid receptors, offer insights into potential research applications for related compounds in pain management and neuropharmacology (Ohashi & Kohno, 2020).
Pharmacogenetic Profiles in Drug Metabolism
Investigations into the metabolism of acetaminophen have highlighted the impact of genetic differences on the metabolism and efficacy of drugs. This research avenue suggests that studying the genetic factors affecting the metabolism of compounds like 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide could provide insights into personalized medicine and the development of safer and more effective therapeutic agents (Zhao & Pickering, 2011).
Therapeutic Potential of 1,3,4-Oxadiazole Derivatives
Research into 1,3,4-oxadiazole derivatives, a core structural component of the compound , has uncovered a wide range of therapeutic applications, including anticancer, antibacterial, and antifungal activities. These findings suggest significant potential for compounds containing the 1,3,4-oxadiazole moiety in developing new medicinal agents with diverse bioactivities (Verma et al., 2019).
Environmental Monitoring and Toxicity Assessment
The presence and impact of pharmaceutical compounds in aquatic environments have raised concerns about their ecological and health effects. Studies on the occurrence, fate, and behavior of related compounds in water bodies emphasize the need for environmental monitoring and the development of effective removal strategies to mitigate their impact. Such research is crucial for understanding the environmental persistence and toxicity of complex organic molecules, including 2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide, and for safeguarding water quality (Haman et al., 2015).
作用機序
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FN3O4/c1-23-13-6-2-11(3-7-13)16-17(21-25-20-16)19-15(22)10-24-14-8-4-12(18)5-9-14/h2-9H,10H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRBOAMCPAIWGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenoxy)-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(6-chlorobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2555452.png)
![(Z)-methyl 2-((2-(benzo[d][1,3]dioxol-5-ylmethylene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2555454.png)
![2-([(tert-Butoxy)carbonyl]amino)-3-(3-methoxyphenyl)propanoic acid](/img/structure/B2555455.png)
![2-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2555459.png)
![ethyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2555461.png)
![6-Chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B2555462.png)
![Tert-butyl N-[[4-(2-bromoethynyl)-1-methylpyrazol-3-yl]methyl]carbamate](/img/structure/B2555463.png)
![(2Z)-6,8-dichloro-2-[(2,4-dichlorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2555464.png)
![6-(3-chlorophenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B2555465.png)
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2555466.png)
![Octahydro-1H-pyrido[1,2-a]pyrazine dihydrochloride](/img/structure/B2555467.png)


